2-(2-ethylphenyl)-6-(4-morpholinyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione
Overview
Description
2-(2-ethylphenyl)-6-(4-morpholinyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is a useful research compound. Its molecular formula is C24H21N3O5 and its molecular weight is 431.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 431.14812078 g/mol and the complexity rating of the compound is 748. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral Activity
One of the earliest studies identified derivatives of benzo[de]isoquinoline-diones exhibiting antiviral activity against herpes simplex and vaccinia viruses in chick embryo cell cultures. These compounds were effective in preventing ocular and dermal infections with vaccinia virus in rabbits, indicating their potential as antiviral agents (A. GARCIA-GANCEDO et al., 1979).
Reaction Mechanisms and Gel Formation
Research into the solvation effects on reaction paths of imide derivatives, including those related to benzo[de]isoquinoline-1,3-diones, has shown that the reaction conditions can significantly influence the products and their properties, such as gel formation. This highlights the compound's role in understanding chemical reaction mechanisms and material science applications (D. Singh & J. Baruah, 2008).
Luminescence for Oxygen Monitoring
A study on 2-(2-Diphenylphosphanylethyl)benzo[de]isoquinoline-1,3-dione showcased its application in monitoring the cumulative exposure of oxidation-sensitive goods to molecular oxygen. The unique photoinduced-electron-transfer (PET) dyad employed offers a novel method for tracking oxygen exposure, beneficial for various industrial and research applications (Rozalia Shritz et al., 2015).
Photophysical Characteristics for Sensor Applications
The synthesis and characterization of novel 1,8-naphthalimide derivatives, including their photophysical characteristics in organic solvents and the influence of various factors on their fluorescent intensity, have been explored. These findings are critical for developing new sensors and imaging agents (D. Staneva, S. Angelova & I. Grabchev, 2020).
Novel Syntheses of Heterocyclic Derivatives
The synthesis of heterocyclic derivatives, including isoquinolinediones, through metal-free conditions using nitrogen dioxide, illustrates the compound's utility in creating new chemical entities. These derivatives have potential applications in medicinal chemistry and drug development (Xuanxuan Li et al., 2017).
Properties
IUPAC Name |
2-(2-ethylphenyl)-6-morpholin-4-yl-5-nitrobenzo[de]isoquinoline-1,3-dione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O5/c1-2-15-6-3-4-9-19(15)26-23(28)17-8-5-7-16-21(17)18(24(26)29)14-20(27(30)31)22(16)25-10-12-32-13-11-25/h3-9,14H,2,10-13H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKOYSQJPCHQQTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=O)C3=CC=CC4=C3C(=CC(=C4N5CCOCC5)[N+](=O)[O-])C2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.